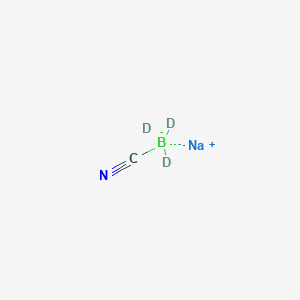
3-(Diethylamino)-2,2-dimethylpropan-1-ol
Overview
Description
3-(Diethylamino)-2,2-dimethylpropan-1-ol, commonly known as DEAMDM, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a slightly sweet odor and is soluble in most organic solvents. DEAMDM is a versatile compound that has been used in a variety of different research applications, including biochemical and physiological studies, as a synthetic intermediate, and in laboratory experiments.
Scientific Research Applications
Synthesis and Properties of Derivatives : Nakayama et al. (1998) described the unique properties of a compound, 4,8-bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, highlighting its high yields of carbenium iodide and unique structural features (Nakayama et al., 1998).
Decomposition Studies : Dolgaya et al. (1968) investigated the decomposition of 1-diethylamino-2,2-dinitropropane, revealing insights into the intermolecular interactions between amino and nitro groups in aprotonic solvents (Dolgaya et al., 1968).
Catalysis and Organic Reactions : A study by Nifantiev et al. (2005) focused on the interaction of 2-diethylamino-5,5-dimethyl-1,3,2-dioxaphosphorinane with ortho-hydroxyphenols, leading to the formation of a hemicarceplex (Nifantiev et al., 2005).
Pharmaceutical Applications : Wise et al. (1987) explored the potential of a novel antipsychotic agent, emphasizing its behavioral effects in animal tests but noting limitations due to its lack of binding to D2 dopamine receptors (Wise et al., 1987).
Spasmolytic and Gastric Acid Inhibition : Gol'denberg (1976) reported on F-461, a compound showing potential as a non-anticholinergic spasmolytic and gastric acid inhibitor for treating spastic colon and peptic ulcers (Gol'denberg Mm, 1976).
Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines including DMP and DEAP, highlighting their effectiveness in inhibiting carbon steel corrosion by bonding to the metal surface (Gao et al., 2007).
Anticancer Activity of Schiff Bases : Uddin et al. (2020) synthesized Schiff bases that showed potent anticancer activity, with certain compounds exhibiting pro-apoptotic mechanisms (Uddin et al., 2020).
Photodynamic Therapy : Barut et al. (2020) studied silicon phthalocyanines and their excellent phototoxicity against SH-SY5Y cancer cells, suggesting their potential in photodynamic therapy (Barut et al., 2020).
Mechanism of Action
Target of Action
It is structurally related to other compounds such as 3-(diethylamino)propylamine and Dimethocaine , which are known to interact with various biological targets
Mode of Action
Based on its structural similarity to 3-(diethylamino)propylamine, it may act as a base in chemical reactions . It has been reported that 3-(Diethylamino)propylamine can effectively replace piperidine in removing Fmoc groups during solid-phase peptide synthesis . This suggests that 3-(Diethylamino)-2,2-dimethylpropan-1-ol might also interact with its targets in a similar manner.
Biochemical Pathways
For instance, 3-(Diethylamino)propylamine has been used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles and hyaluronic acid grafted nanoparticles for drug delivery
Pharmacokinetics
It is known that similar compounds, such as dimethocaine, are mainly metabolized by n-acetylation
Action Environment
For instance, the efficacy of 3-(Diethylamino)propylamine in removing Fmoc groups during solid-phase peptide synthesis can be influenced by the choice of solvent
properties
IUPAC Name |
3-(diethylamino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSYKCRNIREGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304405 | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39067-45-3 | |
| Record name | 39067-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39067-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-(diethylamino)-2,2-dimethylpropan-1-ol used in the synthesis of nitracaine?
A2: Nitracaine is synthesized through a transesterification reaction between methyl 4-nitrobenzoate and this compound []. This reaction forms an ester linkage, resulting in the formation of nitracaine []. This synthetic route highlights the importance of this compound as a building block for this specific NPS.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















